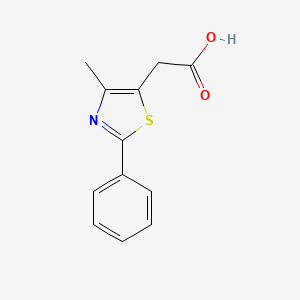

(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid

Description

Properties

IUPAC Name |

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-10(7-11(14)15)16-12(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYONVYVVYSLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187839 | |

| Record name | 5-Thiazoleacetic acid, 4-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-67-8 | |

| Record name | 4-Methyl-2-phenyl-5-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34272-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazoleacetic acid, 4-methyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazoleacetic acid, 4-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Cyclocondensation Approach

- Starting from 4-aminoacetophenone and itaconic acid, initial formation of an intermediate compound occurs.

- Bromination of this intermediate with bromine in acetic acid at room temperature yields an α-bromocarbonyl compound.

- This α-bromoacyl derivative undergoes cyclocondensation with thioamide derivatives (e.g., thiocarbamide or benzenecarbothioamide) under controlled temperature (around 60 °C) in acetic acid to form 2,5-disubstituted thiazole derivatives.

- Subsequent esterification of the 5-oxopyrrolidine-3-carboxylic acid derivatives with methanol and catalytic sulfuric acid produces esters.

- These esters are converted to acid hydrazides by treatment with hydrazine hydrate in refluxing isopropanol.

- Finally, hydrolysis or further functionalization of these intermediates leads to the desired this compound or related derivatives.

Hantzsch Thiazole Synthesis Variant

- A Hantzsch-type reaction involves refluxing a mixture of phenyl carbothioamide with ethyl 2-chloro-3-oxobutanoate (or similar α-chloro ketones) in ethanol.

- This reaction yields ethyl 4-methyl-2-phenylthiazole-5-carboxylate as an intermediate.

- The ester group is then subjected to hydrazinolysis using hydrazine hydrate in ethanol under reflux to form the corresponding carbohydrazide.

- The hydrazide can be further transformed via condensation with aldehydes or cyclization reactions to obtain various derivatives, including the target acetic acid after appropriate hydrolysis steps.

Summary Table of Preparation Steps

Detailed Research Findings and Notes

- The bromination step is crucial for introducing a reactive α-bromo group that facilitates cyclocondensation with thioamide derivatives, enabling the formation of the thiazole ring with desired substitution patterns.

- The Hantzsch reaction provides a straightforward and efficient method to construct the thiazole ring by reacting carbothioamides with α-chloro ketones, yielding esters that serve as versatile intermediates.

- Hydrazinolysis of esters to hydrazides is a common intermediate step that allows further functionalization, including condensation with aldehydes and cyclization to heterocyclic derivatives, expanding the chemical space around the thiazole core.

- Reduction of esters to alcohols using lithium aluminium hydride is a high-yielding and well-established method, providing an intermediate that can be oxidized to the acid, offering an alternative synthetic route.

- Reaction conditions such as temperature, solvent choice (acetic acid, ethanol, THF), and duration are critical to optimize yields and purity of the intermediates and final product.

- Spectroscopic methods (NMR, MS) are used extensively to confirm the structure of intermediates and final products in these syntheses.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid involves its interaction with various molecular targets and pathways. For instance, it can act as an agonist for peroxisome proliferator-activated receptors, which play a role in regulating inflammation and metabolic processes . The compound’s effects are mediated through the modulation of these receptors and the subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Acetic Acid Derivatives

Key Observations :

- Substituent Effects: Phenyl/Methyl Groups: Enhance hydrophobic interactions with protein binding pockets (e.g., PPAR ligand-binding domains) . Amino Group: Introduces hydrogen-bonding capacity, altering solubility and target affinity .

Physicochemical Properties

Table 2: Physicochemical Data

- The carboxylic acid group (pKa ~3.9) ensures ionization at physiological pH, influencing bioavailability .

Biological Activity

Overview

(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Its structure features a thiazole ring, which is known for its versatility in medicinal chemistry.

The compound possesses the following characteristics:

- Molecular Formula : C₁₁H₁₃N₁OS

- Molecular Weight : 215.29 g/mol

- CAS Number : 34272-67-8

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It acts as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating inflammation and metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Antifungal Activity

The compound has also been evaluated for antifungal activity. Studies demonstrated its effectiveness against common fungal pathogens such as:

Anti-inflammatory Properties

In preclinical models, this compound has shown promise as an anti-inflammatory agent. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro tests against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer), revealed cytotoxic effects. The structure–activity relationship (SAR) analysis indicates that modifications on the thiazole ring significantly influence its anticancer efficacy .

Study 1: Anticancer Activity

A study investigated a series of thiazole derivatives, including this compound, against HepG2 cell lines using MTT assays. The results showed that specific substitutions on the phenyl group enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Study 2: Anti-inflammatory Effects

In a model of induced inflammation, this compound was administered to assess its impact on inflammatory markers. The compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential use in inflammatory diseases .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A thiol intermediate (e.g., 4-phenyl-5-mercapto-1,2,4-triazole) reacts with sodium monochloroacetate in aqueous medium under reflux, followed by acidification with acetic acid to yield the target compound . Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) can enhance reaction efficiency for analogous thiazole derivatives, reducing side products . Yield optimization (70–85%) requires precise stoichiometric ratios (1:1.2 thiol to monochloroacetate) and pH control during acidification.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC-DAD : A validated method using C18 columns (mobile phase: acetonitrile/0.1% phosphoric acid, 70:30) at 254 nm ensures purity ≥98% .

- Spectroscopy : IR confirms carboxylate (1700–1720 cm⁻¹) and thiazole (1600–1650 cm⁻¹) groups. ¹H NMR (DMSO-d₆) shows characteristic signals: δ 2.5 ppm (thiazole-CH₃), δ 3.8 ppm (CH₂COO⁻), and δ 7.3–7.5 ppm (aromatic protons) .

- Elemental Analysis : Deviations ≤0.4% from theoretical C, H, N values confirm stoichiometric integrity .

Q. What physicochemical properties are essential for preclinical formulation?

- Methodological Answer : Key properties include:

- Solubility : Poor aqueous solubility (logP ~2.8) necessitates salt formation (e.g., sodium or potassium salts) or co-solvents (DMSO/PEG 400) for in vivo studies .

- pKa : Determined via potentiometric titration (pKa ~3.2 for carboxylate group), critical for ionization-dependent bioavailability .

- Stability : Accelerated stability studies (40°C/75% RH, 6 months) assess degradation pathways, with HPLC tracking decomposition products .

Advanced Research Questions

Q. How can polymorphic forms of the compound be identified and characterized?

- Methodological Answer :

- Solid-State NMR : ¹³C cross-polarization magic-angle spinning (CP/MAS) distinguishes polymorphs by chemical shift variations (e.g., carboxylate carbons at 175–180 ppm) .

- X-ray Diffraction (XRD) : Resolves enantiotropic polymorphs (Form I: monoclinic, P2₁/c; Form II: triclinic, P-1) with distinct melting points (Δmp ~10°C) .

- DSC/TGA : Monitors phase transitions (endothermic peaks at 150–160°C) and thermal stability (decomposition >200°C) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use cell lines (e.g., HepG2 for cytotoxicity) with controlled passage numbers and culture conditions to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to discrepancies in IC₅₀ values .

- Dose-Response Validation : Replicate studies with ≥3 independent experiments and statistical rigor (ANOVA, p<0.05) to confirm efficacy thresholds .

Q. How are structure-activity relationships (SAR) explored for thiazole-acetic acid derivatives?

- Methodological Answer :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃ at phenyl) to enhance PPAR-β/δ binding affinity, as seen in GW501516 (Ki = 1.1 nM vs. 10 nM for parent compound) .

- Bioisosteric Replacement : Replace acetic acid with tetrazole or thiadiazole groups to improve metabolic stability while retaining target engagement .

- Molecular Docking : AutoDock Vina simulates binding modes to PPAR-γ (ΔG = -9.2 kcal/mol for 4-methyl-phenyl substitution) .

Q. What advanced methods quantify the compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : MRM transitions (m/z 305 → 201 for quantification; m/z 305 → 173 for confirmation) achieve LOD = 0.1 ng/mL in plasma .

- Microextraction by Packed Sorbent (MEPS) : Enhances recovery rates (>85%) from serum using C18-packed sorbents and elution with methanol:acetic acid (95:5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.